molecular formula C8H10N2O B178301 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 199192-27-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B178301
CAS No.: 199192-27-3
M. Wt: 150.18 g/mol
InChI Key: JUYGPQPHUQRIGG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes both imidazole and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of appropriate aldehydes with imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core, followed by further functionalization to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aromatic amines in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific structure that combines both imidazole and pyridine rings with an aldehyde functional group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGPQPHUQRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455688
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199192-27-3
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (2.84 g) in THF (50 ml), n-butyllithium (1.6M hexane solution, 28 ml) was added dropwise at −78° C. The mixture was stirred for 1 hour at −78° C., DMF (5 ml) was added to the mixture, and the mixture was stirred for 0.5 hour at room temperature. To the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained residue was separated and purified by column chromatography (ethyl acetate:hexane 1:1→ethyl acetate), to give 3-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.48 g) as colorless oil.
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2.84 g
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5 mL
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Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-3-carbaldehyde (2:1 with 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-2-carbaldehyde) was prepared from piperidin-2-ylideneamine hydrochloride (Aldrich) and 2-bromo-3-isopropoxy-propenal in the same manner as cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde (Example 45).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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